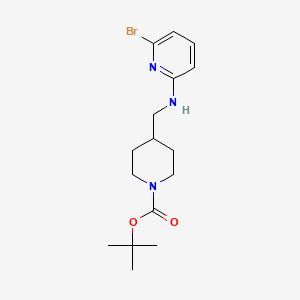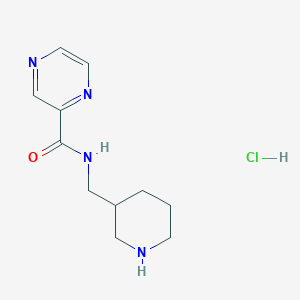
(2-メトキシフェニル)ピペリジン-4-イルメタノール
説明
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-phenyl)-piperidin-4-yl-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-phenyl)-piperidin-4-yl-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化合物の合成
(2-メトキシフェニル)ピペリジン-4-イルメタノール: は、様々な医薬品化合物の合成における重要な中間体です。 そのピペリジン部分は、多くの薬剤における共通の構造特徴であり、薬理活性に寄与しています 。研究者は、この化合物を使用して、潜在的な治療効果を持つ新しい医薬品を開発しています。
プロテオミクス研究
プロテオミクスにおいて、この化合物は標準物質または参照物質として使用されます。 これは、特にタンパク質の相互作用と機能を研究する場合、タンパク質の同定と定量に役立ちます .
生物活性研究
(2-メトキシフェニル)ピペリジン-4-イルメタノール の生物活性は、医化学の分野において注目されています。 その構造活性相関(SAR)を研究することで、その化学構造が生物活性にどのように影響するかを理解することができます。これは、創薬において非常に重要です .
化学的特性分析
この化合物の化学的特性(溶解性、安定性、反応性など)を理解することは、様々な研究分野での応用にとって不可欠です。 これらの特性は、実験プロトコルでの使用条件を最適化するために調査されます .
合成方法論の開発
この化合物は、新しい合成方法論の開発にも使用されます。 化学者は、この化合物を含む反応の効率、収率、選択性を向上させるために、様々な合成経路を探求しています .
産業応用
主に研究に使用されますが、(2-メトキシフェニル)ピペリジン-4-イルメタノール は、特定の特性を持つ材料の開発、またはこの特定の分子構造を必要とする化学プロセスにおいて、潜在的な産業応用を持つ可能性があります .
医療研究
医療研究では、この化合物は、生物系への影響を研究するために使用され、様々な疾患に対する新しい治療法の発見につながる可能性があります .
神経薬理学研究
ピペリジン誘導体が神経薬理学において重要な役割を果たしていることを考えると、(2-メトキシフェニル)ピペリジン-4-イルメタノール は、中枢神経系への影響を研究するために使用でき、新しい神経活性薬の開発に貢献する可能性があります .
生化学分析
Biochemical Properties
(2-Methoxy-phenyl)-piperidin-4-yl-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Methoxy-phenyl)-piperidin-4-yl-methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Methoxy-phenyl)-piperidin-4-yl-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its effects .
特性
IUPAC Name |
(2-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWAUPLTLZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670749 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082554-80-0 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















